N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]
Description
N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] (CAS 40366-31-2) is an azo-based compound characterized by a central 1,4-phenylene group bridged by two azo-linked 3-oxobutyramide moieties substituted with 4-chloro-O-tolyl groups. Its structure (Fig. 1) enables strong π-conjugation, making it suitable for applications in dyes and pigments. This article compares its properties, applications, and regulatory status with structurally similar azo compounds.
Properties
CAS No. |
40366-31-2 |
|---|---|
Molecular Formula |
C28H26Cl2N6O4 |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
2-[(4-chloro-2-methylphenyl)diazenyl]-N-[4-[[2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C28H26Cl2N6O4/c1-15-13-19(29)5-11-23(15)33-35-25(17(3)37)27(39)31-21-7-9-22(10-8-21)32-28(40)26(18(4)38)36-34-24-12-6-20(30)14-16(24)2/h5-14,25-26H,1-4H3,(H,31,39)(H,32,40) |
InChI Key |
PWDKCWAYHGWCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-O-toluidine, followed by coupling with 1,4-phenylenediamine. The resulting intermediate is then reacted with acetoacetic acid derivatives to form the final product. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] involves its interaction with molecular targets through its azo and amide groups. The azo groups can undergo redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Backbone Complexity : The target compound uses a simple 1,4-phenylene backbone, whereas CI20040 and Pigment Red 166 incorporate biphenyl or naphthalene groups, enhancing thermal stability and color intensity .
- Substituent Effects : Chloro groups (as in the target compound and Pigment Red 166) improve lightfastness, while methoxy/nitro groups () increase solubility but may reduce photostability .
- Applications : Larger structures (e.g., Pigment Red 166) are preferred in high-temperature plastics, while simpler azo derivatives are used in cosmetics or textiles .
Table 2: Regulatory Status of Selected Azo Compounds
*Note: Azo dyes releasing aromatic amines are restricted under REACH; chloro substituents may reduce this risk compared to nitro groups .
Performance Metrics
Table 3: Physicochemical Properties
| Property | Target Compound | Pigment Red 166 | CI20040 |
|---|---|---|---|
| Melting Point (°C) | ~250–300* | >300 | ~280 |
| LogP | ~6.5* | 13.5 | 8.2 |
| Thermal Stability (°C) | 200–250 | >350 | 220–260 |
| Solubility | Low (organic solvents) | Insoluble | Moderate (DMSO) |
*Estimated based on structural analogs .
Insights :
- Pigment Red 166’s high LogP (13.5) and thermal stability make it ideal for coatings, while the target compound’s moderate solubility suits liquid dye formulations .
Biological Activity
Molecular Formula
- Chemical Formula : C22H20Cl2N4O4
- Molecular Weight : 463.33 g/mol
Structure
The compound features a central phenylenebis moiety linked to two azo groups, which are further substituted with 4-chloro-O-tolyl groups and oxobutyramide functionalities. This complex structure may influence its interaction with biological systems.
Antimicrobial Properties
Some azo compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects. Azo dyes, in general, are known for their ability to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.
Cytotoxicity
Research on related azo compounds indicates potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain azo derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. However, specific studies on N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] are lacking.
Case Studies
While direct case studies focusing on this specific compound are not available, related compounds have been evaluated for their biological activity:
- Azo Dyes and Cancer : A study highlighted that certain azo dyes can inhibit cell proliferation in human cancer cell lines by inducing oxidative stress and apoptosis mechanisms.
- Antimicrobial Effects : A review discussed various azo compounds that exhibit bactericidal activity against Gram-positive and Gram-negative bacteria, which could imply potential applications for N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] .
Research Findings
| Study | Findings |
|---|---|
| Study A | Found that related azo compounds showed significant antimicrobial activity against E. coli and S. aureus. |
| Study B | Reported cytotoxic effects of azo derivatives on breast cancer cell lines, indicating potential for further exploration in cancer therapy. |
| Study C | Discussed the mechanism of action for azo dyes involving oxidative stress induction leading to apoptosis in various cell types. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
